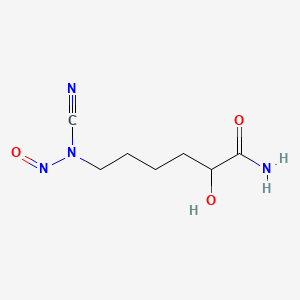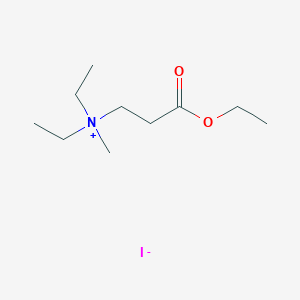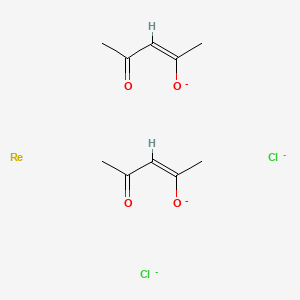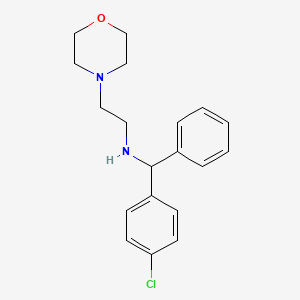
C.I. Reactive Violet 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Violet 2, also known as C.I. Reactive Violet 2, is an organic compound widely used as a dye in the textile industry. It is known for its vibrant violet color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics. The chemical formula for Reactive Violet 2 is C44H21Cl2Cu2N13Na2O23S6, and it has a molecular weight of 1536.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reactive Violet 2 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-amino-4-chlorophenol with cyanuric chloride to form a triazine intermediate. This intermediate is then coupled with 2-amino-5-nitrophenol to produce the final dye compound .
Industrial Production Methods
In industrial settings, the production of Reactive Violet 2 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, and purification. The final product is usually obtained as a powder, which is then formulated into dye solutions for use in textile dyeing .
Analyse Des Réactions Chimiques
Types of Reactions
Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 2 can be reduced using reducing agents such as sodium dithionite, resulting in the formation of colorless leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco compounds, which are colorless.
Substitution: Modified dyes with different functional groups.
Applications De Recherche Scientifique
Reactive Violet 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose-based fabrics.
Mécanisme D'action
The mechanism of action of Reactive Violet 2 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding is facilitated by the presence of reactive groups in the dye molecule, such as the triazine ring. The dye molecules form stable covalent bonds with the fibers, resulting in a strong and permanent coloration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Reactive Violet 5: Another reactive dye with similar applications but different chemical structure.
Reactive Blue 19: A reactive dye with a blue color, used for similar purposes in the textile industry.
Reactive Red 120: A red reactive dye with similar chemical properties and applications.
Uniqueness of Reactive Violet 2
Reactive Violet 2 is unique due to its specific chemical structure, which allows for strong covalent bonding with cellulose fibers. This results in excellent color fastness and durability, making it a preferred choice for textile dyeing. Additionally, its vibrant violet color is highly sought after in various applications .
Propriétés
Numéro CAS |
8063-57-8 |
|---|---|
Formule moléculaire |
C44H31Cl2Cu2N13Na6O23S6+6 |
Poids moléculaire |
1638.1 g/mol |
Nom IUPAC |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
Clé InChI |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)

![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)


![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)







